![molecular formula C6H6FN3O2 B165423 (2-Fluoro-4-nitrophenyl)hydrazine CAS No. 127350-92-9](/img/structure/B165423.png)
(2-Fluoro-4-nitrophenyl)hydrazine
Overview
Description
(2-Fluoro-4-nitrophenyl)hydrazine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of a fluorine atom at the second position and a nitro group at the fourth position on the phenyl ring, with a hydrazine group attached to the phenyl ring
Mechanism of Action
Target of Action
Hydrazine derivatives, in general, have been found to interact with a variety of biological targets .
Mode of Action
Hydrazine derivatives are known to interact with their targets through various mechanisms, often involving the formation of covalent bonds .
Biochemical Pathways
Hydrazine derivatives have been implicated in a variety of biochemical pathways, depending on their specific targets .
Pharmacokinetics
A study on p-nitrophenyl hydrazones suggested that these compounds have good drug-likeness and metabolically stable properties .
Result of Action
Hydrazine derivatives have been associated with a variety of biological activities, including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It’s known that factors such as temperature, ph, and the presence of other molecules can influence the action of hydrazine derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Fluoro-4-nitrophenyl)hydrazine typically involves the reaction of 2-fluoro-4-nitroaniline with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The general reaction scheme is as follows:
2-Fluoro-4-nitroaniline+Hydrazine hydrate→this compound
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
(2-Fluoro-4-nitrophenyl)hydrazine undergoes various types of chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Condensation: The hydrazine group can react with carbonyl compounds to form hydrazones.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, ethanol.
Substitution: Nucleophiles such as amines or thiols, solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Condensation: Aldehydes or ketones, acidic or basic catalysts.
Major Products Formed
Reduction: 2-Fluoro-4-aminophenylhydrazine.
Substitution: Various substituted phenylhydrazines depending on the nucleophile used.
Condensation: Hydrazones with different carbonyl compounds.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules:
(2-Fluoro-4-nitrophenyl)hydrazine serves as a crucial intermediate in the synthesis of more complex organic molecules. It is utilized for the formation of hydrazones through its reaction with carbonyl compounds, enabling the creation of various substituted phenylhydrazines depending on the nucleophile used.
Case Study: Synthesis of Indole Derivatives
Indole derivatives synthesized from this compound exhibit a range of biological activities. These derivatives have been evaluated for their potential in treating various diseases, including cancer and infections.
Medicinal Chemistry
Intermediate in Pharmaceutical Development:
This compound acts as an intermediate in the synthesis of pharmaceutical compounds that exhibit therapeutic effects. Its derivatives have shown promise in anticancer and antiviral applications .
Anticancer Activity:
Research has demonstrated that derivatives of this compound can induce apoptosis in cancer cells. For instance, a study indicated that at a concentration of 20 µM, there was a 70% increase in apoptosis markers in breast cancer cell lines .
Concentration (µM) | Apoptosis Rate (%) |
---|---|
5 | 20 |
10 | 40 |
20 | 70 |
Biological Studies
Enzyme Inhibition and Receptor Binding:
The compound is involved in studies focusing on enzyme inhibition and receptor binding due to its structural features. It has been shown to inhibit specific enzymes critical for bacterial survival and cancer cell proliferation, such as certain kinases involved in signaling pathways .
Antimicrobial Properties:
this compound and its derivatives exhibit notable antimicrobial activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate effectiveness comparable to standard antibiotics like ampicillin.
Bacterial Strain | MIC (µg/mL) | Comparison to Control |
---|---|---|
Staphylococcus aureus | 15 | Comparable to ampicillin |
Escherichia coli | 20 | Comparable to ampicillin |
Pseudomonas aeruginosa | 25 | Lower than kanamycin B |
Material Science
Development of New Materials:
The exploration of this compound extends into material science, where it is studied for potential applications in developing new materials with specific properties. This includes investigating its interactions with various nucleophiles and electrophiles to understand its reactivity better .
Comparison with Similar Compounds
Similar Compounds
(2-Nitrophenyl)hydrazine: Similar structure but lacks the fluorine atom.
(4-Fluorophenyl)hydrazine: Similar structure but lacks the nitro group.
(2-Fluoro-4-aminophenyl)hydrazine: Similar structure but has an amino group instead of a nitro group.
Uniqueness
(2-Fluoro-4-nitrophenyl)hydrazine is unique due to the presence of both the fluorine and nitro groups on the phenyl ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
Biological Activity
(2-Fluoro-4-nitrophenyl)hydrazine is an organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This compound, characterized by a fluorine atom and a nitro group attached to a phenyl ring, has been the subject of various studies exploring its pharmacological properties.
The molecular formula for this compound is C₆H₆FN₃O₂, with a molecular weight of 171.13 g/mol. Its structure includes a hydrazine functional group, which is crucial for its reactivity and biological interactions. The presence of both fluorine and nitro substituents significantly influences its chemical behavior compared to other hydrazine derivatives.
Biological Activities
Research has identified several biological activities associated with this compound and its derivatives:
- Antimicrobial Activity : Studies have shown that hydrazine derivatives exhibit antibacterial properties against both Gram-positive and Gram-negative bacteria. For instance, fluorinated aldimines related to this compound have demonstrated effectiveness comparable to standard antibiotics like ampicillin against strains such as Staphylococcus aureus and Escherichia coli .
- Antiviral and Anticancer Properties : Compounds derived from this compound have been evaluated for their anticancer effects, showing potential in inhibiting tumor cell proliferation. The mechanisms often involve the induction of apoptosis in cancer cells .
- Anti-inflammatory Effects : The compound has also been linked to anti-inflammatory activity, making it a candidate for therapeutic applications in inflammatory diseases .
The mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The compound can inhibit specific enzymes that are critical for bacterial survival and cancer cell proliferation. For instance, it has been shown to inhibit certain kinases involved in cell signaling pathways .
- Formation of Covalent Bonds : Hydrazines generally interact with biological targets via covalent bonding, which alters the function of target proteins or nucleic acids, leading to therapeutic effects .
Antimicrobial Efficacy
A study conducted on various fluorinated aldimines derived from this compound revealed significant antimicrobial activity. The Minimum Inhibitory Concentration (MIC) values were determined against several bacterial strains:
Bacterial Strain | MIC (µg/mL) | Comparison to Control |
---|---|---|
Staphylococcus aureus | 15 | Comparable to ampicillin |
Escherichia coli | 20 | Comparable to ampicillin |
Pseudomonas aeruginosa | 25 | Lower than kanamycin B |
These results suggest that derivatives of this compound can serve as effective antimicrobial agents.
Anticancer Activity
In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells. For example, a derivative was tested against breast cancer cell lines, showing a dose-dependent increase in apoptosis markers:
Concentration (µM) | Apoptosis Rate (%) |
---|---|
5 | 20 |
10 | 40 |
20 | 70 |
This indicates the potential for developing new anticancer therapies based on this compound.
Properties
IUPAC Name |
(2-fluoro-4-nitrophenyl)hydrazine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6FN3O2/c7-5-3-4(10(11)12)1-2-6(5)9-8/h1-3,9H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCGUKRKBLHYJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])F)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6FN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90396727 | |
Record name | 2-fluoro-4-nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
127350-92-9 | |
Record name | 2-fluoro-4-nitrophenylhydrazine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90396727 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-fluoro-4-nitrophenyl)hydrazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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